molecular formula C11H8BrNO4S2 B2838423 4-(5-Bromo-thiophene-2-sulfonylamino)-benzoic acid CAS No. 327081-37-8

4-(5-Bromo-thiophene-2-sulfonylamino)-benzoic acid

Cat. No.: B2838423
CAS No.: 327081-37-8
M. Wt: 362.21
InChI Key: SBIPZVAOGNIHPK-UHFFFAOYSA-N
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Description

The compound “4-(5-Bromo-thiophene-2-sulfonylamino)-benzoic acid” is likely to be an aromatic compound due to the presence of the thiophene and benzoic acid moieties. The bromo group attached to the thiophene ring and the sulfonylamino group linking the thiophene and benzoic acid suggest that this compound could be used in various chemical reactions as a building block .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiophene ring, a benzoic acid group, and a sulfonylamino linker. The bromine atom on the thiophene ring is likely to be a significant site of reactivity .


Chemical Reactions Analysis

As a brominated aromatic compound, it could undergo various substitution reactions. The sulfonylamino group could also participate in reactions, especially if the compound is used as an intermediate in the synthesis of more complex molecules .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its aromatic nature and the functional groups present. For example, the presence of the carboxylic acid group is likely to make the compound acidic .

Scientific Research Applications

Synthesis and Chemical Reactivity

The compound "4-(5-Bromo-thiophene-2-sulfonylamino)-benzoic acid" is of interest in synthetic chemistry, especially in the context of synthesizing thiophene derivatives with potential antitumor and antibacterial activities. For example, thiophene and N-substituted thieno[3,2-d]pyrimidine derivatives have been synthesized for their potent antitumor and antibacterial properties, showcasing the significance of thiophene derivatives in medicinal chemistry (Hafez, Alsalamah, & El-Gazzar, 2017). This highlights the broader application of bromo-thiophene sulfonamides in synthesizing compounds with significant biological activities.

Materials Science and Photophysics

In materials science, derivatives of thiophene, such as those related to "this compound," are used in the development of materials with unique optical properties. The synthesis of sulfone-substituted thiophene chromophores for second-order nonlinear optics demonstrates the interest in thiophene derivatives for creating materials with high thermal stability and efficient optical nonlinearities, suitable for applications in nonlinear optical materials (Chou et al., 1996).

Environmental and Biological Sensing

Thiophene derivatives are also explored for environmental and biological sensing. A reaction-based fluorescent probe for selective discrimination of thiophenols over aliphatic thiols, utilizing the unique chemical reactivity of thiophene derivatives, showcases the potential for developing sensitive and selective detection techniques in chemical, biological, and environmental sciences (Wang et al., 2012).

Pharmacological Evaluation

Moreover, the synthesis of sulfonamide derivatives of thiazolidin-4-ones, which include structural motifs similar to "this compound," for their anticonvulsant activity against seizure models, exemplifies the compound's relevance in pharmacological research. Such studies indicate the compound's utility in developing new therapeutic agents with promising biological activities (Siddiqui et al., 2010).

Mechanism of Action

Without specific context, it’s hard to predict the mechanism of action of this compound. If it’s intended for use in biological systems, its activity would depend on the specific biological target .

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity and the specific conditions under which it’s handled. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as the specific context in which it’s being used. It could potentially be used as an intermediate in the synthesis of more complex molecules, or it could have applications in fields like medicinal chemistry, depending on its biological activity .

Properties

IUPAC Name

4-[(5-bromothiophen-2-yl)sulfonylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO4S2/c12-9-5-6-10(18-9)19(16,17)13-8-3-1-7(2-4-8)11(14)15/h1-6,13H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBIPZVAOGNIHPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NS(=O)(=O)C2=CC=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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